2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a furyl group and a pyridyl group attached to a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One efficient method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This process uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines as starting materials, which react with 2-pyridyl trifluoromethanesulfonate under palladium catalysis . Another method involves intramolecular electrochemical dehydrogenative N–N bond formation under mild and scalable electrolytic conditions, using N-(2-pyridyl)amidines as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the aforementioned synthetic routes can be adapted for large-scale production. The use of palladium-catalyzed reactions and electrochemical methods offers scalability and efficiency, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyrimidine core.
Substitution: The compound can undergo substitution reactions, where functional groups on the furyl or pyridyl rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
Uniqueness
2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both furyl and pyridyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(furan-2-yl)-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O/c1-2-7-15-10(4-1)11-6-8-16-14-17-13(18-19(11)14)12-5-3-9-20-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLVVRNCOFKSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.